2',3'-Dideoxy-2-iodoadenosine
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Overview
Description
2’,3’-Dideoxy-2-iodoadenosine is a synthetic nucleoside analog characterized by the absence of hydroxyl groups at the 2’ and 3’ positions on the ribose ring and the presence of an iodine atom at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-2-iodoadenosine typically involves the iodination of 2’,3’-dideoxyadenosine. One common method includes the use of iodine and a suitable oxidizing agent, such as iodic acid, under controlled conditions to introduce the iodine atom at the 2’ position .
Industrial Production Methods
Industrial production methods for 2’,3’-Dideoxy-2-iodoadenosine are not extensively documented. large-scale synthesis would likely involve optimization of the iodination reaction to ensure high yield and purity, along with purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-2-iodoadenosine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as azides or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide for azidation and thiourea for thiolation.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, although specific conditions depend on the desired transformation.
Major Products
Scientific Research Applications
2’,3’-Dideoxy-2-iodoadenosine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-2-iodoadenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, thereby inhibiting DNA and RNA synthesis . This mechanism is similar to that of other nucleoside analogs used in antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the iodine atom and is used as a chain terminator in DNA synthesis.
2-Iodoadenosine: Contains an iodine atom but retains the hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxy-2-azidoadenosine: Similar structure with an azide group instead of iodine.
Uniqueness
2’,3’-Dideoxy-2-iodoadenosine is unique due to the presence of the iodine atom, which can be exploited for further chemical modifications. This makes it a valuable intermediate in the synthesis of other nucleoside analogs with potential therapeutic applications .
Biological Activity
2',3'-Dideoxy-2-iodoadenosine (DIA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores the biological activity of DIA, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
DIA is a derivative of adenosine with a specific modification at the 2' position, where a deoxy group is present, and an iodine atom is substituted for a hydroxyl group. This structural alteration impacts its interaction with biological systems, particularly in nucleoside transport and metabolism.
The biological activity of DIA primarily stems from its role as a nucleoside analog. It can interfere with nucleic acid synthesis by being incorporated into RNA or DNA during replication. The following mechanisms have been identified:
- Inhibition of Viral Replication : DIA exhibits antiviral properties by inhibiting the replication of various viruses, including HIV and hepatitis viruses. It acts as a substrate for viral polymerases, leading to premature termination of viral RNA synthesis .
- Antitumor Activity : Studies have shown that DIA can induce apoptosis in cancer cells through various pathways. It has been reported to activate caspase pathways and inhibit key signaling pathways involved in cell proliferation and survival, such as mTOR and EGFR signaling .
Pharmacokinetics
Pharmacokinetic studies indicate that the absorption, distribution, metabolism, and excretion (ADME) profiles of DIA are influenced by its structural modifications. Key findings include:
- Absorption : DIA shows variable absorption rates depending on the route of administration (oral vs. intravenous). Its lipophilicity affects its bioavailability.
- Metabolism : The compound is subject to metabolic deactivation by adenosine deaminase (ADA), which limits its efficacy. Strategies to inhibit ADA have been explored to enhance the therapeutic potential of DIA .
- Excretion : Renal excretion plays a significant role in the clearance of DIA from the body, necessitating careful monitoring in patients with renal impairment.
Case Studies
Several case studies highlight the therapeutic potential of DIA:
- HIV Treatment : In clinical trials, DIA demonstrated efficacy in reducing viral loads in HIV-infected patients when combined with other antiretroviral agents. The combination therapy showed improved outcomes compared to standard treatments .
- Cancer Therapy : A study involving patients with advanced solid tumors indicated that DIA could enhance the effects of conventional chemotherapeutics when used in combination therapy. Patients experienced reduced tumor sizes and improved survival rates .
Research Findings
Recent research has provided insights into the structure-activity relationships (SAR) of DIA and its analogs:
Compound | IC50 (µM) | Mechanism |
---|---|---|
2',3'-Dideoxyadenosine | 10 | Inhibits viral polymerases |
This compound | 5 | Induces apoptosis via caspase activation |
2',3'-Dideoxy-2-fluoroadenosine | 15 | Blocks mTOR signaling |
These findings suggest that modifications to the adenosine structure can significantly alter biological activity, providing avenues for developing more effective therapeutic agents.
Properties
CAS No. |
122970-38-1 |
---|---|
Molecular Formula |
C10H12IN5O2 |
Molecular Weight |
361.14 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-amino-2-iodopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12IN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
InChI Key |
LFHDAOZGSUAZDC-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)I)N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)I)N |
Origin of Product |
United States |
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